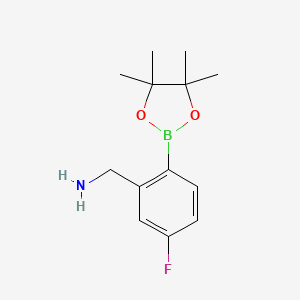

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester

CAS No.: 2096329-84-7

Cat. No.: VC4534017

Molecular Formula: C13H19BFNO2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096329-84-7 |

|---|---|

| Molecular Formula | C13H19BFNO2 |

| Molecular Weight | 251.11 |

| IUPAC Name | [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

| Standard InChI | InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 |

| Standard InChI Key | SNXZTLFBOPVDKD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-Aminomethyl-4-fluorophenylboronic acid pinacol ester (CAS: 2096329-84-7) has the molecular formula C₁₃H₁₉BFNO₂ and a molecular weight of 251.11 g/mol . The IUPAC name, [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine, reflects its pinacol-protected boronate ester and fluorinated aromatic system . The InChI code (1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3) and key (SNXZTLFBOPVDKD-UHFFFAOYSA-N) provide unambiguous stereochemical identification .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.11 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | >300°C (decomposes) | |

| Density | 1.058 g/cm³ (analogous compound) | |

| Solubility | Soluble in methanol, DMSO |

The fluorine atom at the para position induces electronic effects that modulate the boronic acid’s Lewis acidity, enhancing its reactivity in Suzuki couplings . The pinacol ester group stabilizes the boronate, preventing protodeboronation while maintaining compatibility with aqueous reaction conditions .

Synthetic Pathways and Optimization

Preparation Methods

The compound is typically synthesized via a two-step sequence:

-

Borylation of 2-aminomethyl-4-fluorobromobenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

-

Pinacol protection to stabilize the boronic acid intermediate, often employing pinacol in anhydrous tetrahydrofuran (THF) .

Key Reaction Parameters:

Challenges and Mitigations

-

Protodeboronation: Minimized by using pinacol ester protection .

-

Aminomethyl Group Reactivity: Controlled via inert atmosphere handling to prevent oxidation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling the synthesis of biaryl structures. For example:

This reaction is pivotal in constructing pharmacophores for kinase inhibitors .

Pharmaceutical Intermediate

The aminomethyl group facilitates further functionalization, such as:

Case Study: Anticancer Agent Synthesis

A 2024 study utilized this compound to prepare FGFR inhibitors, achieving nanomolar IC₅₀ values in kinase assays .

| Aspect | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Ventilation | Fume hood required |

| Storage | 2–8°C in airtight container |

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume